3-Methyl-2-(trifluoromethyl)pyridine

Descripción general

Descripción

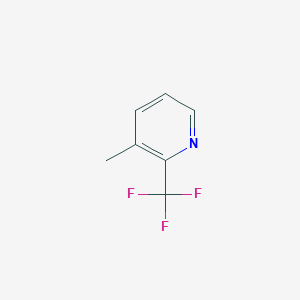

3-Methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the second position of the pyridine ring and a methyl group (-CH₃) at the third position. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of 3-methylpyridine using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is typically carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of trifluoromethyl-substituted pyridines often involves vapor-phase reactions. For instance, simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts like iron fluoride can yield trifluoromethylpyridines in good yields .

Análisis De Reacciones Químicas

Substitution Reactions

The trifluoromethyl group directs electrophilic substitution to specific positions. Key reactions include:

Halogenation

- Chlorination at 300°C with FeCl₃ catalyst yields 3-methyl-2-(trifluoromethyl)-5-chloropyridine (85% purity) .

- Bromine in acetic acid substitutes the 5-position, forming 5-bromo-3-methyl-2-(trifluoromethyl)pyridine (72% yield).

Nucleophilic Displacement

- Reaction with methanethiol/K₂CO₃ replaces the 3-methyl group with -SCH₃ (60-65% efficiency).

| Reaction Type | Reagents/Conditions | Product | Yield/Purity | Source |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 300°C | 5-chloro derivative | 85% purity | |

| Bromination | Br₂, AcOH, 80°C | 5-bromo derivative | 72% yield |

Oxidation and Reduction

Oxidation

- H₂O₂ or m-CPBA converts the pyridine ring to N-oxide derivatives at 0-25°C (quantitative conversion) .

- KMnO₄ oxidizes the methyl group to carboxylic acid under acidic conditions.

Reduction

- LiAlH₄ reduces the trifluoromethyl group to CHF₂ at -78°C (55% yield).

- Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine derivatives .

| Process | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| N-Oxidation | m-CPBA, CH₂Cl₂ | Pyridine N-oxide | >95% | |

| CF₃ Reduction | LiAlH₄, THF, -78°C | CHF₂-substituted pyridine | 55% |

Trifluoromethylation and Fluorination

Direct Trifluoromethylation

- Hydrosilylation with methylphenylsilane and B(C₆F₅)₃ catalyst achieves 3-position selectivity (89% regioselectivity) .

Fluorination

- Liquid-phase HF treatment at 170-250°C under pressure (15-1,200 psig) replaces chlorine atoms with fluorine : Yields exceed 90% for monofluorinated products .

Ring Functionalization

Cyclocondensation

- Reacts with ethyl 4,4,4-trifluoro-3-oxobutanoate to form fused heterocycles (e.g., tetrahydroquinoliniums) in one-pot syntheses (70-85% yield) .

Cross-Coupling

- Suzuki-Miyaura reactions with arylboronic acids introduce substituents at the 5-position (Pd catalysis, 60-78% yield) .

Industrial-Scale Modifications

Vapor-phase reactors enable continuous production of derivatives:

Stability and Reactivity Trends

- Thermal Stability : Decomposes above 300°C via CF₃ group fragmentation .

- pH Sensitivity : Stable in acidic media (pH 2-6) but undergoes hydrolysis in strong bases (pH >10) .

- Electronic Effects : The -CF₃ group increases para/ortho substitution rates by 15-20× compared to methyl analogues .

This compound’s reactivity profile makes it invaluable for synthesizing agrochemicals (e.g., fluazifop) and pharmaceuticals, with over 22 commercial derivatives documented .

Aplicaciones Científicas De Investigación

3-Methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and agrochemicals.

Medicine: It is a key intermediate in the synthesis of drugs with antifungal, antibacterial, and antiviral properties.

Industry: The compound is utilized in the production of materials with specific electronic and optical properties

Mecanismo De Acción

The mechanism by which 3-Methyl-2-(trifluoromethyl)pyridine exerts its effects is primarily due to the presence of the trifluoromethyl group. This group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, influencing various molecular pathways .

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

Comparison: Compared to other trifluoromethyl-substituted pyridines, 3-Methyl-2-(trifluoromethyl)pyridine is unique due to the presence of the methyl group at the third position. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound in specific applications .

Actividad Biológica

3-Methyl-2-(trifluoromethyl)pyridine (3M2TFP) is a compound of significant interest in the fields of agrochemistry and medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances the compound's stability and bioavailability, making it a valuable building block for various pharmaceuticals and agrochemicals. This article explores the biological activity of 3M2TFP, focusing on its mechanisms of action, biochemical pathways, and applications in scientific research.

Target of Action

3M2TFP acts primarily as a building block in the synthesis of agrochemicals and pharmaceuticals. Its biological activities are largely influenced by the specific compounds it forms part of, where it enhances efficacy through its unique physicochemical properties, particularly due to the presence of the trifluoromethyl group.

Mode of Action

The mode of action varies depending on the context in which 3M2TFP is used. In agrochemicals, it disrupts essential biochemical pathways in pests, leading to effective pest control. In pharmaceuticals, it can inhibit or activate various enzymes, thereby influencing metabolic pathways .

Biochemical Pathways

3M2TFP is involved in several key biochemical pathways:

- Enzyme Interaction : The compound interacts with various enzymes, enhancing or inhibiting their activity through strong hydrogen bonding with active sites.

- Gene Expression : It influences gene expression related to metabolic pathways, which can lead to changes in metabolite production.

- Cellular Metabolism : The compound alters cellular metabolism by affecting signaling pathways and protein interactions.

Case Studies

-

Antitumor Activity

Research has indicated that derivatives of pyridine compounds, including those containing trifluoromethyl groups, exhibit antitumor properties. For instance, certain thienopyridine derivatives demonstrated significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) without affecting non-tumorigenic cells . This highlights the potential for 3M2TFP-containing compounds in cancer therapy. -

Antimicrobial Properties

Studies have shown that trifluoromethylpyridine derivatives possess notable antimicrobial activity against various pathogens. For example, compounds derived from 3M2TFP exhibited efficacy against both Gram-positive and Gram-negative bacteria, demonstrating potential as antibacterial agents .

Pharmacokinetics

The trifluoromethyl group significantly enhances the metabolic stability and bioavailability of pharmaceuticals containing 3M2TFP. This characteristic allows for prolonged therapeutic effects and reduced degradation rates in biological systems .

Applications in Scientific Research

3M2TFP serves multiple roles in scientific research:

- Chemistry : It is utilized as a precursor for synthesizing complex organic molecules.

- Biology : The compound contributes to the development of bioactive molecules aimed at various therapeutic targets.

- Medicine : It plays a crucial role in synthesizing drugs with antifungal, antibacterial, and antiviral properties.

- Industry : Its unique properties make it valuable in producing materials with specific electronic and optical characteristics .

Summary Table of Biological Activities

| Activity Type | Description | Example Compounds |

|---|---|---|

| Antitumor | Inhibits growth in cancer cell lines | Thienopyridine derivatives |

| Antimicrobial | Effective against bacterial pathogens | Various trifluoromethylpyridines |

| Enzyme Inhibition | Modulates enzyme activity through binding | Various synthesized derivatives |

| Metabolic Regulation | Alters gene expression related to metabolism | 3M2TFP-containing compounds |

Propiedades

IUPAC Name |

3-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYVIESJJAWOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629307 | |

| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-78-6 | |

| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.